molecular formula C12H13Br2NO B2780318 2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile CAS No. 439108-89-1

2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile

Cat. No.: B2780318
CAS No.: 439108-89-1
M. Wt: 347.05
InChI Key: CRFUQRNPLOOPEE-UHFFFAOYSA-N
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Description

2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile is a synthetic compound with the molecular formula C12H13Br2NO and a molecular weight of 347.05 g/mol

Preparation Methods

The synthesis of 2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile typically involves the bromination of phenol derivatives followed by subsequent reactions to introduce the acetonitrile group. The exact synthetic routes and reaction conditions can vary, but generally, the process includes:

    Bromination: Phenol derivatives are brominated to introduce bromine atoms at specific positions on the aromatic ring.

    Substitution Reaction: The brominated phenol undergoes a substitution reaction with an appropriate reagent to introduce the acetonitrile group.

Chemical Reactions Analysis

2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The bromine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. At low concentrations, it may act as an antagonist to certain biological receptors, while at higher concentrations, it can function as an electron acceptor, intercepting electrons at specific sites . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile can be compared with other similar compounds such as:

    2,4-Dibromo-6-isopropyl-3-methylphenol: This compound shares a similar brominated phenol structure but lacks the acetonitrile group.

    2,4-Dibromo-3-isopropyl-6-methylphenol: Another similar compound with a slightly different substitution pattern on the aromatic ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetonitrile group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dibromo-6-methyl-3-propan-2-ylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br2NO/c1-7(2)10-9(13)6-8(3)12(11(10)14)16-5-4-15/h6-7H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFUQRNPLOOPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OCC#N)Br)C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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